3-amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a pyridin-4-yl group, and a 4-bromo-2-fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 3-amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridin-4-yl group: This step may involve coupling reactions using reagents such as pyridine derivatives.
Incorporation of the 4-bromo-2-fluorophenyl group: This can be done through halogenation reactions followed by substitution reactions.
Amidation reaction: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
3-amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: The compound may have potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
3-amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
- 3-amino-N-(4-bromo-2-chlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(4-bromo-2-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(4-bromo-2-nitrophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The differences in substituents can lead to variations in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its electronic properties and interactions with molecular targets.
Properties
IUPAC Name |
3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4OS/c20-11-1-3-15(13(21)9-11)24-18(26)17-16(22)12-2-4-14(25-19(12)27-17)10-5-7-23-8-6-10/h1-9H,22H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFMWSVNIVLLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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